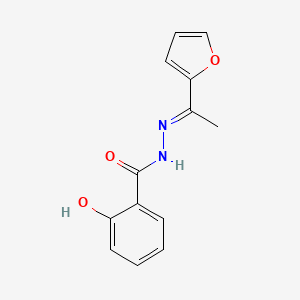

(E)-N'-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide

Description

(E)-N'-(1-(Furan-2-yl)ethylidene)-2-hydroxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 2-hydroxybenzohydrazide with furan-2-carbaldehyde under acidic conditions . The compound exhibits a distinct E-configuration around the imine bond (C=N), confirmed by spectroscopic methods such as IR and NMR. Its synthesis typically involves refluxing in ethanol with acetic acid as a catalyst, yielding a pale-brown precipitate with a melting point of 190°C .

Properties

IUPAC Name |

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9(12-7-4-8-18-12)14-15-13(17)10-5-2-3-6-11(10)16/h2-8,16H,1H3,(H,15,17)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAKJRIRVVWIER-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 2-acetylfuran under acidic conditions. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

Substitution: The hydroxyl group on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzohydrazides depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds containing furan and hydrazone moieties exhibit significant antimicrobial properties. In particular, (E)-N'-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of protein synthesis .

Anticancer Properties

Studies indicate that this compound has potential anticancer activity. It has been observed to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase suggests its use as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Materials Science

Organic Light Emitting Diodes (OLEDs)

Recent research has explored the use of furan-based compounds in the development of organic light-emitting diodes. The incorporation of this compound into polymer matrices has resulted in improved electroluminescent properties, making it a candidate for future OLED applications .

Photovoltaic Devices

The compound's electronic properties have also made it a subject of interest in photovoltaic research. Its ability to form stable charge transfer complexes with electron acceptors enhances the efficiency of solar cells, suggesting its potential utility in renewable energy technologies .

Organic Synthesis

Building Block for Heterocycles

this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of complex structures through condensation reactions, which can be further functionalized to create novel materials with specific properties .

Synthesis of Hydrazones

The compound can also be utilized in synthesizing other hydrazone derivatives through reactions with aldehydes or ketones. This versatility makes it an essential reagent in organic synthesis, particularly in creating compounds with biological activity .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N’-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- The target compound requires longer reflux times (4 h) compared to room-temperature syntheses (e.g., 4a, 3 h) .

- Halogen-substituted analogues (e.g., L24) often exhibit enhanced biological activity due to increased electron-withdrawing effects .

- Microwave synthesis (e.g., L24) improves yield and reduces reaction time compared to conventional methods .

Key Observations :

- The target compound’s metal complexes (e.g., Cu(II)) demonstrate superior antimicrobial activity compared to the free ligand, likely due to increased membrane permeability .

- Tyrosinase inhibitors like compound 12 exhibit competitive inhibition, whereas uncompetitive inhibition is observed in analogues like compound 16 .

- Cytotoxicity in benzohydrazide derivatives (e.g., ) correlates with electron-donating groups (e.g., -OH, -OCH₃), which are absent in the target compound.

Spectral and Conformational Comparisons

- IR Spectra : The target compound shares characteristic peaks with analogues, including C=O (1,650–1,655 cm⁻¹) and C=N (1,615–1,620 cm⁻¹), confirming hydrazone formation .

- Crystal Structures : Derivatives like (E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide exhibit planar geometries stabilized by intramolecular hydrogen bonds (O-H⋯N), enhancing stability .

Metal Complexation Behavior

Table 3: Metal Complex Properties

Key Observations :

- Octahedral geometry predominates in Co(II), Ni(II), and Cu(II) complexes due to tridentate ligand binding (O, N, O donors) .

- Cu(II) complexes generally exhibit higher antimicrobial efficacy compared to Co(II) and Ni(II) .

Biological Activity

The compound (E)-N'-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a furan ring, a hydrazone linkage, and a hydroxyl group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Profiling

A study conducted by researchers involved the evaluation of the cytotoxic effects of this compound on MCF-7 cells. The IC50 value was determined to be approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

Using the disc diffusion method, the compound was tested against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound exhibited significant scavenging activity, with an IC50 value of 30 µM, indicating its potential role in mitigating oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic routes for (E)-N'-(1-(furan-2-yl)ethylidene)-2-hydroxybenzohydrazide, and how is its purity validated?

The compound is typically synthesized via condensation reactions between 2-hydroxybenzohydrazide and 1-(furan-2-yl)ethylidene precursors under reflux conditions in ethanol or methanol. Microwave- or ultrasound-assisted methods may enhance reaction efficiency and yield . Characterization involves:

- FT-IR spectroscopy : Confirmation of C=O (1650–1680 cm⁻¹), N–H (3100–3300 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) stretches.

- NMR spectroscopy : ¹H NMR signals for the hydrazide NH (~10–11 ppm), furan protons (6.3–7.6 ppm), and hydroxybenzoyl aromatic protons (6.8–8.2 ppm) .

- Elemental analysis : Matching experimental and theoretical C, H, N, O percentages.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Resolves the E-configuration via coupling constants (J ≈ 12–15 Hz for trans-olefinic protons) and assigns aromatic/furan substituents .

- X-ray crystallography : Provides definitive proof of molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction is performed using a Bruker D8 VENTURE diffractometer. Key steps include:

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K.

- Structure solution : Direct methods via SHELXS-97 for phase determination.

- Refinement : Full-matrix least-squares refinement using SHELXL-2018 , achieving R-factors < 0.05 .

- Validation : PLATON for checking twinning, voids, and hydrogen-bonding networks .

Q. What methodologies are used to study its coordination behavior with transition metals?

The compound acts as a tridentate ligand via the hydrazide (–NH–N=C–), phenolic oxygen, and furan oxygen. Coordination studies involve:

- Synthesis of metal complexes : Reacting the ligand with Zn(II), Cu(II), or Ni(II) salts in ethanol/water mixtures.

- Spectroscopic analysis : Red shifts in IR carbonyl stretches (Δν ≈ 20–40 cm⁻¹) confirm metal coordination. Electronic spectra (UV-Vis) reveal d-d transitions (e.g., Cu(II) at ~600 nm) .

- Magnetic susceptibility : Determines geometry (e.g., octahedral vs. square planar) via Evans method .

Q. How can computational chemistry complement experimental data for this compound?

- DFT calculations : Optimize molecular geometry (B3LYP/6-311++G(d,p)) and predict vibrational spectra, NMR chemical shifts, and HOMO-LUMO gaps .

- Molecular docking : Screens for binding affinity with biological targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

- Molecular dynamics (MD) : Simulates stability of metal complexes in solvent environments .

Q. What strategies address discrepancies in spectroscopic or crystallographic data?

- Multi-technique validation : Cross-check NMR/IR with X-ray data to resolve ambiguities (e.g., tautomerism or isomerism) .

- High-resolution MS : Differentiates between isobaric fragments.

- Temperature-dependent studies : Mitigate dynamic effects in NMR (e.g., hindered rotation around C–N bonds) .

Biological and Analytical Applications

Q. How is the compound evaluated for antimicrobial or antioxidant activity?

- Antimicrobial assays : Disk diffusion or microdilution against S. aureus and E. coli. MIC values are compared to streptomycin (reference drug) .

- Antioxidant testing : DPPH radical scavenging (IC₅₀ ≈ 30–35 μM) and FRAP assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., Jurkat or K562) to determine IC₅₀ values .

Q. Can this compound serve as an analytical reagent for metal detection?

Yes. Derivatives like This compound form colored complexes with Ni(II) or Zn(II), enabling:

- Spectrophotometric detection : Linear range (0.1–5.0 ppm) with detection limits < 0.05 ppm .

- Selectivity : Minimal interference from Fe(III) or Cu(II) at pH 4–6 .

Methodological Comparisons

Q. How do conventional, microwave, and ultrasound synthesis methods compare for this compound?

| Parameter | Conventional | Microwave | Ultrasound |

|---|---|---|---|

| Reaction time | 4–6 h | 20–30 min | 1–2 h |

| Yield (%) | 60–70 | 80–85 | 75–80 |

| Energy consumption | High | Moderate | Low |

| Scalability | High | Limited | Moderate |

| Microwave methods offer superior efficiency but require specialized equipment . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.